7-Thia-1-azaspiro[4.5]decane

Anticancer Drug Discovery Glycoside Chemistry Spirocyclic Scaffolds

Screening flat aromatic libraries often fails against challenging kinase and protease targets. 7-Thia-1-azaspiro[4.5]decane hydrochloride delivers a rigid spirocyclic [4.5] scaffold with a unique sulfur-nitrogen vectorial display, enabling enhanced target selectivity inaccessible to non-spirocyclic amines. • One-pot, three-component synthesis supports rapid parallel library generation for efficient SAR exploration • Thioglycoside derivatives achieve nanomolar anticancer potency (IC₅₀ 92.2-120.1 nM against HCT-116 cells) • Derivatizable at both sulfur and nitrogen positions for linker, biotin tag, or fluorophore conjugation in chemical probe development. Supplied as hydrochloride salt; ≥95% purity; ship ambient.

Molecular Formula C8H15NS
Molecular Weight 157.28 g/mol
Cat. No. B13278344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thia-1-azaspiro[4.5]decane
Molecular FormulaC8H15NS
Molecular Weight157.28 g/mol
Structural Identifiers
SMILESC1CC2(CCCSC2)NC1
InChIInChI=1S/C8H15NS/c1-3-8(9-5-1)4-2-6-10-7-8/h9H,1-7H2
InChIKeyRWXMDBUKQXTUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Thia-1-azaspiro[4.5]decane Characteristics & Scaffold


7-Thia-1-azaspiro[4.5]decane is a sulfur-containing heterocyclic compound defined by its unique spirocyclic framework, which integrates both nitrogen and sulfur atoms into a rigid, three-dimensional architecture [1]. This core scaffold, often supplied as the hydrochloride salt (CAS 2098055-64-0), serves as a versatile and conformationally constrained building block for medicinal chemistry programs, particularly in the development of enzyme inhibitors and anticancer agents [2].

Why 7-Thia-1-azaspiro[4.5]decane Substitution Fails


The rigid spirocyclic core of 7-Thia-1-azaspiro[4.5]decane imparts a distinct three-dimensional vectorial display of its heteroatoms, which cannot be replicated by simpler, non-spirocyclic amines or other azaspiro isomers like 1-azaspiro[4.5]decane or 8-azaspiro[4.5]decane . The presence and specific position of the sulfur atom within the spiro[4.5]decane framework are critical determinants of biological activity and target engagement. As demonstrated with related 1-thia-4-azaspiro[4.5]decane derivatives, structural modifications, such as the attachment of a glycosyl moiety, can drastically alter anticancer potency (IC50 values shifting from micromolar to nanomolar ranges), underscoring that even minor alterations to this specific scaffold can lead to substantial changes in pharmacological outcome [1].

Differentiation Evidence for 7-Thia-1-azaspiro[4.5]decane


Anticancer Potency via Thioglycoside Derivatization

Derivatization of the 1-thia-4-azaspiro[4.5]decane core with a thioglycoside moiety, specifically a glucopyranosyl group, yields compounds with significantly enhanced anticancer activity against human colorectal carcinoma (HCT-116) cells [1]. The most active derivatives (compounds 7, 9, 14, 18, and 19) achieved IC50 values ranging from 92.2 to 120.1 nM, demonstrating high potency [1]. This is in stark contrast to non-glycosylated derivatives from the same study (compounds 5, 12, and 13), which exhibited little to weak activity against the same cell lines, confirming that glycosylation is a critical driver of potency for this scaffold class [1].

Anticancer Drug Discovery Glycoside Chemistry Spirocyclic Scaffolds

Impact of Spiro Ring Size on Activity

The [4.5] spirocyclic ring system in 7-Thia-1-azaspiro[4.5]decane provides a unique balance of rigidity and conformational space compared to other spiro ring sizes . The closely related 7-thia-1-azaspiro[4.4]nonane scaffold features a more constrained [4.4] system, which alters the spatial orientation of key functional groups and can significantly impact target binding and stability . Furthermore, the simple non-spirocyclic amine, 1-azaspiro[4.5]decane, lacks the sulfur atom entirely, which is a critical pharmacophoric element for interactions such as metal chelation or hydrogen bonding, as evidenced by the enhanced activity of sulfur-containing thioglycoside derivatives [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Spirocyclic Amines

One-Pot Multicomponent Reaction Scalability

The 1-thia-4-azaspiro[4.5]decane core can be efficiently synthesized via a one-pot, three-component reaction involving a ketone, an aromatic amine, and mercaptoacetic acid . This convergent approach is a distinct advantage over the multi-step, linear syntheses often required for more complex spirocycles or those lacking the thiazolidinone motif, enabling faster library generation and improved scalability . While specific yield data for the unsubstituted 7-Thia-1-azaspiro[4.5]decane is not provided in the primary literature, the methodology for its closely related derivatives demonstrates a practical and high-yielding route, with related thioglycoside derivatives being obtained in yields of 65-75% after glycosylation steps [1].

Synthetic Methodology Process Chemistry Spirocycle Synthesis

7-Thia-1-azaspiro[4.5]decane Application Scenarios


Oncology Lead Optimization and Library Synthesis

Procure 7-Thia-1-azaspiro[4.5]decane as a core scaffold for the rapid, parallel synthesis of focused libraries. Its efficient one-pot, three-component synthesis allows for the facile introduction of diversity at multiple positions, enabling SAR studies to optimize the anticancer potency observed in thioglycoside derivatives, which have demonstrated activity in the nanomolar range (IC50 92.2-120.1 nM) against HCT-116 cells [1].

Enzyme Inhibitor Probe Development

Utilize the rigid, three-dimensional spirocyclic framework as a starting point for developing novel enzyme inhibitors. The specific [4.5] ring system and heteroatom arrangement of 7-Thia-1-azaspiro[4.5]decane provides a unique vectorial display that can be exploited to gain selectivity against challenging biological targets, such as kinases or proteases, where flat aromatic compounds have failed .

Chemical Biology & Target Identification

Employ 7-Thia-1-azaspiro[4.5]decane for the synthesis of affinity probes or chemical tools. The scaffold's derivatizability at the sulfur and nitrogen atoms allows for the attachment of linkers, biotin tags, or fluorescent reporters. This enables the creation of functionalized probes based on a scaffold with demonstrated potential for potent biological activity upon appropriate modification [1].

Synthetic Methodology & Process Development

Use the one-pot, three-component reaction to synthesize 1-thia-4-azaspiro[4.5]decane derivatives as a model system for optimizing multi-component reaction conditions, exploring new catalysts, or developing continuous flow processes . The efficiency of this synthetic route makes it an ideal platform for testing new methodologies aimed at improving yield and scalability of spirocycle synthesis.

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